molecular formula C15H18F3NO2S B2521683 (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034246-26-7

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2521683
CAS No.: 2034246-26-7
M. Wt: 333.37
InChI Key: ZLIWJWRUDNPTHU-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: is a complex organic compound featuring a thiophene ring, a cyclopentyl group, and an azetidine ring with a trifluoroethoxy substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopentyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclopentyl moiety.

    Synthesis of the azetidine ring: The azetidine ring can be formed via cyclization reactions involving amines and haloalkanes.

    Introduction of the trifluoroethoxy group: This step typically requires the use of trifluoroethanol and appropriate activating agents such as tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl (thiophen-2-yl)methanone: Lacks the azetidine and trifluoroethoxy groups.

    (Thiophen-2-yl)cyclopentylmethanol: Contains a hydroxyl group instead of the carbonyl group.

    (1-(Thiophen-2-yl)cyclopentyl)(3-azetidin-1-yl)methanone: Lacks the trifluoroethoxy group.

Uniqueness

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to the presence of both the azetidine ring and the trifluoroethoxy group

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c16-15(17,18)10-21-11-8-19(9-11)13(20)14(5-1-2-6-14)12-4-3-7-22-12/h3-4,7,11H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIWJWRUDNPTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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